molecular formula C30H30N2O4S B7717392 N-[4-(benzyloxy)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

N-[4-(benzyloxy)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

Cat. No.: B7717392
M. Wt: 514.6 g/mol
InChI Key: BYKJKTZINFUWTN-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is a complex organic compound that features a combination of aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Amide Bond Formation: The 4-(benzyloxy)benzaldehyde is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form N-[4-(benzyloxy)phenyl]glycinamide.

    Sulfonylation: The final step involves the reaction of N-[4-(benzyloxy)phenyl]glycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of aromatic amides with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]acetamide
  • N-[4-(benzyloxy)phenyl]glycinamide
  • N-[4-(benzyloxy)phenyl]-N~2~-(2-phenylethyl)glycinamide

Uniqueness

N-[4-(benzyloxy)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is unique due to the presence of both sulfonyl and benzyloxy groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O4S/c1-24-12-18-29(19-13-24)37(34,35)32(21-20-25-8-4-2-5-9-25)22-30(33)31-27-14-16-28(17-15-27)36-23-26-10-6-3-7-11-26/h2-19H,20-23H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKJKTZINFUWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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